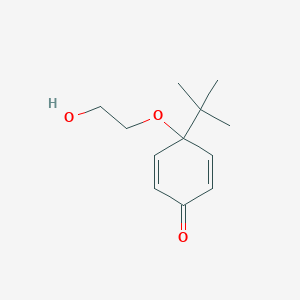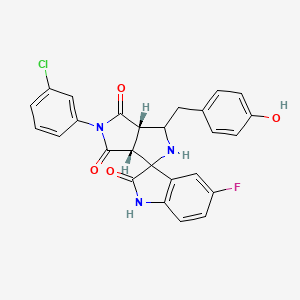
C26H19ClFN3O4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C26H19ClFN3O4 N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro 1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the benzofuro[3,2-d]pyrimidine core : This involves the cyclization of appropriate precursors under controlled conditions.
- Introduction of the phenylethyl group : This step is achieved through a substitution reaction, where the phenylethyl group is introduced to the core structure.
- Attachment of the chloro and fluoro substituents : These groups are introduced via halogenation reactions, typically using reagents like thionyl chloride and fluorine gas.
- Final acylation step : The acetamide group is introduced through an acylation reaction, using acetic anhydride or acetyl chloride as the acylating agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide undergoes various types of chemical reactions, including:
- Oxidation : This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
- Substitution : The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions, using nucleophiles like amines or thiols.
- Oxidation : Potassium permanganate in acidic medium.
- Reduction : Lithium aluminum hydride in dry ether.
- Substitution : Ammonia or thiols in polar solvents.
- Oxidation : Oxidized derivatives with additional oxygen-containing functional groups.
- Reduction : Reduced derivatives with hydrogenated functional groups.
- Substitution : Substituted derivatives with new functional groups replacing the chloro and fluoro substituents.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:
- Medicinal Chemistry : This compound is studied for its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
- Biological Research : It is used as a tool compound to study cellular pathways and molecular targets.
- Materials Science : The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cancer cell proliferation, thereby reducing tumor growth.
Comparación Con Compuestos Similares
N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide can be compared with similar compounds such as:
- N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide : Similar in structure but with different substituents.
- N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide : Another analog with variations in the core structure.
The uniqueness of N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide lies in its specific combination of functional groups and the resulting biological activity.
Propiedades
Fórmula molecular |
C26H19ClFN3O4 |
|---|---|
Peso molecular |
491.9 g/mol |
Nombre IUPAC |
(3aR,6aS)-5-(3-chlorophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C26H19ClFN3O4/c27-14-2-1-3-16(11-14)31-23(33)21-20(10-13-4-7-17(32)8-5-13)30-26(22(21)24(31)34)18-12-15(28)6-9-19(18)29-25(26)35/h1-9,11-12,20-22,30,32H,10H2,(H,29,35)/t20?,21-,22+,26?/m1/s1 |
Clave InChI |
FNUQXOLZOTYMHU-YPHDTHBOSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC6=CC=C(C=C6)O |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC6=CC=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12617025.png)

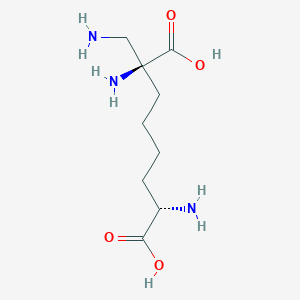
![12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol](/img/structure/B12617039.png)
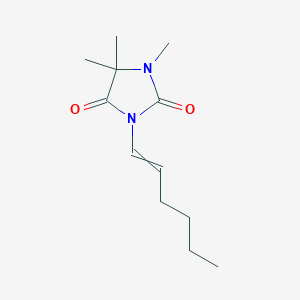

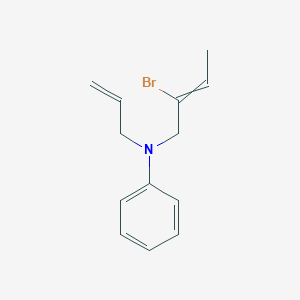
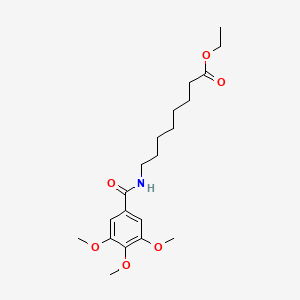

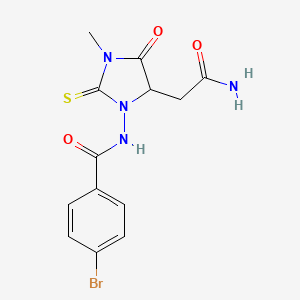
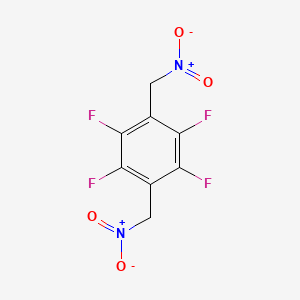
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12617112.png)

